molecular formula C14H20FNO2S B1678097 Pridopidine CAS No. 346688-38-8

Pridopidine

Cat. No. B1678097
M. Wt: 281.4 g/mol
InChI Key: UKUPJASJNQDHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pridopidine, also known as PL-101, is an orally administrated small molecule investigational drug . It is a selective and potent Sigma-1 Receptor agonist . It is being developed by Prilenia Therapeutics and is currently in late-stage clinical development for Huntington’s disease (HD) and amyotrophic lateral sclerosis (ALS) .


Molecular Structure Analysis

Pridopidine belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Scientific Research Applications

Mitochondrial Function and Neuroprotection in Huntington Disease

Pridopidine, a selective Sigma-1 receptor (S1R) agonist, demonstrates significant potential in improving mitochondrial functions in Huntington disease (HD) models. In human and mouse HD models, it has been shown to prevent the disruption of mitochondria-ER contact sites, leading to increased mitochondrial activity, elongation, and motility. Furthermore, it reduces mitochondrial ROS levels and normalizes mitochondrial complex activity, indicating a delay in symptom onset in YAC128 mice, a model for Huntington's disease (Naia et al., 2021).

Behavioral and Transcriptional Improvements in Huntington Disease Models

Studies have indicated that early treatment with pridopidine improves motor coordination and reduces anxiety- and depressive-like phenotypes in YAC128 mice. Notably, RNA-seq analysis revealed that pridopidine treatment reversed striatal transcriptional deficits in Huntington's disease, suggesting beneficial effects at the transcriptional level (Garcia-Miralles et al., 2017).

Potential for Treating Memory Impairment

Pridopidine has shown anti-amnesic potential, particularly in addressing memory impairment induced by phencyclidine in mice. It counteracts PCP-induced memory impairment, suggesting neuroprotective actions and its potential as a pro-cognitive drug (Sahlholm et al., 2018).

Activation of Neuroprotective Pathways

Pridopidine upregulates the expression of pathways such as BDNF, D1R, GR, and AKT/PI3K, known to promote neuronal plasticity and survival. These findings suggest that pridopidine may exert neuroprotective effects beyond its role in alleviating some symptoms of neurodegenerative diseases, including HD (Geva et al., 2016).

Improvement of Motor Performance in Huntington Disease

In clinical trials, pridopidine demonstrated improvement in motor symptoms associated with Huntington's disease. It is considered a dopamine stabilizer and has been shown to protect cells from apoptosis, resulting in improved motor performance in R6/2 mice, an HD model (Squitieri et al., 2015).

Neurorestoration in Parkinson

’s Disease ModelPridopidine has demonstrated neuroprotective and neurorestorative effects in a mouse model of Parkinson’s disease. It significantly improved deficits in forelimb use and abolished the ipsilateral rotational bias typical of hemiparkinsonian animals. These behavioral recoveries were accompanied by protection of nigral dopamine cell bodies and increased dopaminergic fiber density in the striatum, along with upregulation of neurotrophic factors (Francardo et al., 2019).

Dopamine Stabilization and Motor Function in Huntington's Disease

Pridopidine, described as a dopamine stabilizer, showed efficacy in improving motor function in patients with Huntington's disease. A study demonstrated that pridopidine 45 mg twice daily improved motor function and suggested an effect on motor symptom progression (Squitieri et al., 2010).

Future Directions

Prilenia is continuing the clinical and preclinical evaluation of pridopidine in various neurodegenerative diseases and neurodevelopmental disorders and plans to initiate additional clinical studies in the future, including a global Phase 3 study in ALS . On the heels of promising HEALEY-ALS Phase 2 trial data, Prilenia Therapeutics plans to launch a pivotal Phase 3 study of pridopidine, its candidate amyotrophic lateral sclerosis (ALS) treatment, in the second half of this year .

properties

IUPAC Name

4-(3-methylsulfonylphenyl)-1-propylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-6,12-13H,3,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKUEOZJFIXDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188225
Record name Pridopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ACR16 belongs to a novel class of drugs, characterised as dopaminergic stabilisers, CNS active compounds that can both enhance and counteract dopaminergic effects in the brain depending on the initial level of dopaminergic activity. ARC16 works to "smooth" the many functions of this neurotransmitter chemical in striatum and other areas of the brain. Thus they have the ability to stabilize behavioural and motor disturbances caused by neurological and psychiatric disorders. They do this in pathological states without compromising normal thought processes or motor functions.
Record name ACR-16
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pridopidine

CAS RN

346688-38-8
Record name Pridopidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346688-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pridopidine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346688388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pridopidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11947
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pridopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pridopidine free base
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIDOPIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4TW8S2VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pridopidine
Reactant of Route 2
Reactant of Route 2
Pridopidine
Reactant of Route 3
Reactant of Route 3
Pridopidine
Reactant of Route 4
Reactant of Route 4
Pridopidine
Reactant of Route 5
Reactant of Route 5
Pridopidine
Reactant of Route 6
Reactant of Route 6
Pridopidine

Citations

For This Compound
1,030
Citations
M Jabłońska, K Grzelakowska, B Wiśniewski… - Reviews in the …, 2020 - degruyter.com
… Pridopidine has the capacity to be a dopamine buffer, which … the protective effect of pridopidine on nerve cells thanks to its ability … stabilizers also reported that pridopidine has a 100-fold …
Number of citations: 14 www.degruyter.com
Huntington Study Group HART … - Movement …, 2013 - Wiley Online Library
We examined the effects of 3 dosages of pridopidine, a dopamine‐stabilizing compound, on motor function and other features of Huntington's disease, with additional evaluation of its …
H Ponten, J Kullingsjö, S Lagerkvist, P Martin… - European journal of …, 2010 - Elsevier
… , pridopidine significantly reduced immobility time in the tail suspension test. We conclude that pridopidine … function in cortico–subcortical circuitry by pridopidine is likely to make it useful …
Number of citations: 98 www.sciencedirect.com
S Waters, J Tedroff, H Ponten, D Klamer… - Journal of …, 2018 - content.iospress.com
… , by which pridopidine was discovered and … pridopidine in patients affected by HD. Considering the effects on brain neurochemistry, gene expression and behaviour in vivo, pridopidine …
Number of citations: 23 content.iospress.com
JG de Yebenes, B Landwehrmeyer, F Squitieri… - The Lancet …, 2011 - thelancet.com
… We aimed to assess further the effects of pridopidine in … mg per day pridopidine, or 90 mg per day pridopidine by use of … the safety and tolerability profile of pridopidine. For our primary …
Number of citations: 182 www.thelancet.com
V Francardo, M Geva, F Bez, Q Denis, L Steiner… - …, 2019 - Springer
… pridopidine reached brain concentrations sufficient to bind S1R. Our results are the first to show that pridopidine … In the present study, we set out to evaluate the effects of pridopidine as …
Number of citations: 56 link.springer.com
D Ryskamp, L Wu, J Wu, D Kim, G Rammes… - Neurobiology of …, 2019 - Elsevier
… pridopidine and R(+)-3-PPP are synaptoprotective in models of AD and whether this requires S1R. We also examined the effects of pridopidine on … We report here that pridopidine and 3-…
Number of citations: 58 www.sciencedirect.com
A Zimmermann, B Frøstrup, AD Bond - Crystal growth & design, 2012 - ACS Publications
Pridopidine hydrochloride (Huntexil, NeuroSearch A/S, Ballerup, Denmark) is a dopaminergic stabilizer, currently in development for the treatment of motor symptoms associated with …
Number of citations: 22 pubs.acs.org
TH Johnston, M Geva, L Steiner, A Orbach… - Movement …, 2019 - Wiley Online Library
… Pridopidine's binding profile has been characterized using in vitro assays … pridopidine activity (binding K i ∼10 µM).7, 8 Affinities in the moderate to low micromolar range of pridopidine …
MM Asla, AA Nawar, A Abdelsalam… - Movement Disorders …, 2022 - Wiley Online Library
… pridopidine group and 314 in the placebo group). The pooled effect size favored pridopidine … size of 3 studies significantly favored pridopidine over placebo in the Unified Huntington's …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.